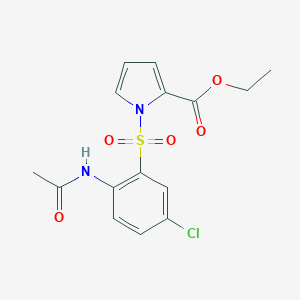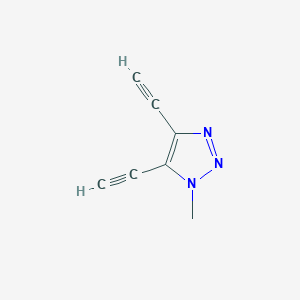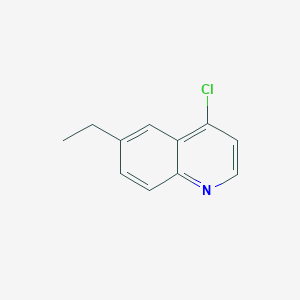
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester, also known as EACS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. Specifically, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester may be able to alter the expression of genes involved in cancer cell growth and survival.
生化学的および生理学的効果
In addition to its anti-cancer activity, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to have a range of other biochemical and physiological effects. Studies have demonstrated its ability to inhibit the growth of bacteria and fungi, as well as its potential as an anti-inflammatory agent. 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, its range of other biochemical and physiological effects make it a versatile compound that could be used in a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
将来の方向性
There are many potential future directions for research involving 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester. One area of interest is in the development of new cancer treatments based on its anti-cancer activity. Additionally, its potential as an anti-inflammatory and neuroprotective agent could make it a promising candidate for the treatment of a range of diseases. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
合成法
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-amino-5-chlorobenzenesulfonamide with acetic anhydride to form 2-(acetylamino)-5-chlorobenzenesulfonamide. This compound is then reacted with ethyl 1H-pyrrole-2-carboxylate in the presence of a catalyst to form 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester.
科学的研究の応用
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been studied for its potential applications in a range of scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to have potent anti-cancer activity, with studies demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells.
特性
CAS番号 |
173908-57-1 |
|---|---|
製品名 |
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester |
分子式 |
C15H15ClN2O5S |
分子量 |
370.8 g/mol |
IUPAC名 |
ethyl 1-(2-acetamido-5-chlorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H15ClN2O5S/c1-3-23-15(20)13-5-4-8-18(13)24(21,22)14-9-11(16)6-7-12(14)17-10(2)19/h4-9H,3H2,1-2H3,(H,17,19) |
InChIキー |
KDRUOLUGIPIVOD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)NC(=O)C |
正規SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)NC(=O)C |
その他のCAS番号 |
173908-57-1 |
同義語 |
Ethyl 1-[(2-Acetamido-5-chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylat e |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)
